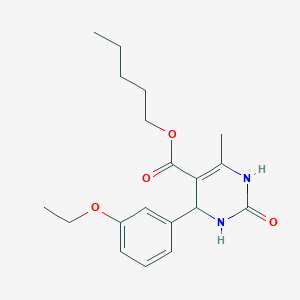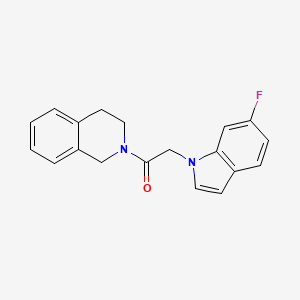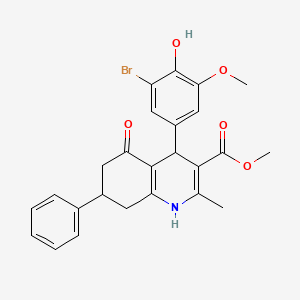![molecular formula C19H23BrN2O3 B4896583 2-Bromo-6-methoxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol](/img/structure/B4896583.png)
2-Bromo-6-methoxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-methoxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol is an organic compound that features a bromine atom, methoxy groups, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methoxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol typically involves multiple stepsThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as zinc acetate dihydrate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methoxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could introduce new aromatic or aliphatic groups to the molecule.
Scientific Research Applications
2-Bromo-6-methoxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its interaction with various biological targets.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-Bromo-6-methoxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4’-methoxyacetophenone: Shares the bromine and methoxy groups but lacks the piperazine ring.
4-Bromo-2-methoxyphenol: Similar structure but without the piperazine moiety.
Uniqueness
What sets 2-Bromo-6-methoxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol apart is the presence of the piperazine ring, which can significantly influence its chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-bromo-6-methoxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O3/c1-24-16-5-3-15(4-6-16)22-9-7-21(8-10-22)13-14-11-17(20)19(23)18(12-14)25-2/h3-6,11-12,23H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBHVVCMNNOFHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=C(C(=C3)Br)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-benzodioxol-5-yl)-N-ethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B4896507.png)
![5-acetyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-6-methyl-4-(3-methylphenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4896523.png)
![3-(2-chloro-6-fluorophenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one](/img/structure/B4896538.png)
![2-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4896549.png)


![2-phenoxy-N-[3-(propan-2-yloxy)propyl]benzamide](/img/structure/B4896560.png)
![N-cyclopentyl-3-isopropyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-5-isoxazolecarboxamide](/img/structure/B4896564.png)
![N-(1-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B4896569.png)
![dipotassium 4-[(2-carboxylatophenyl)amino]-2-isopropyl-3,3-dimethyl-1,2,3,4-tetrahydro-8-quinolinecarboxylate](/img/structure/B4896577.png)
![N-[(1-ethyl-2-oxobenzo[cd]indol-6-yl)carbamothioyl]adamantane-1-carboxamide](/img/structure/B4896600.png)

![1-cyclohexyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4896614.png)
